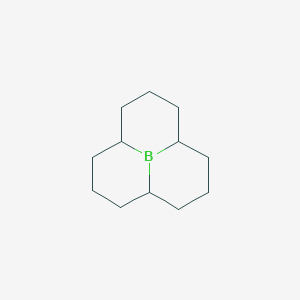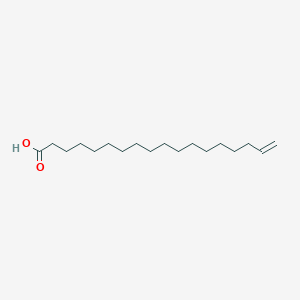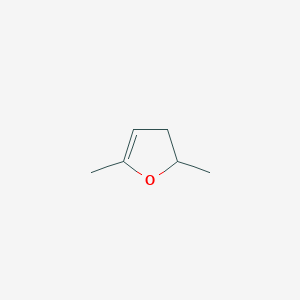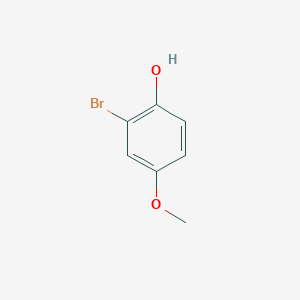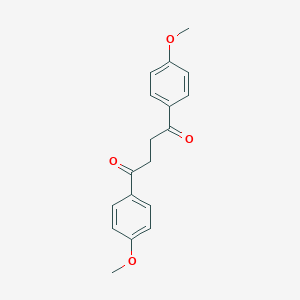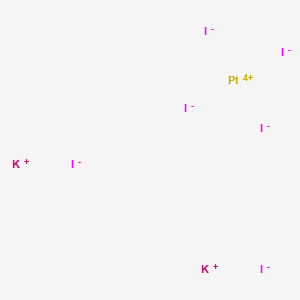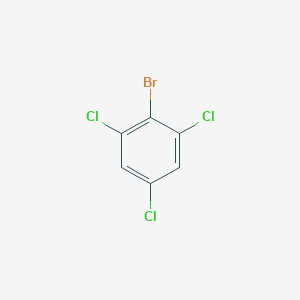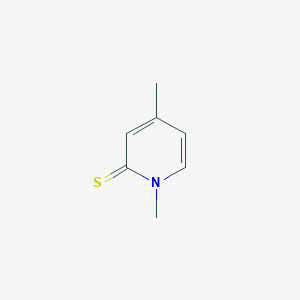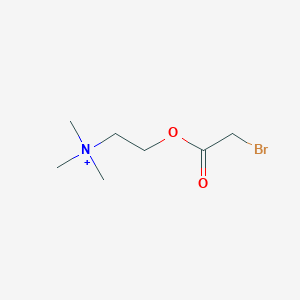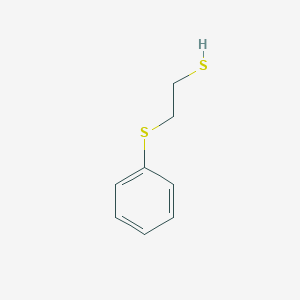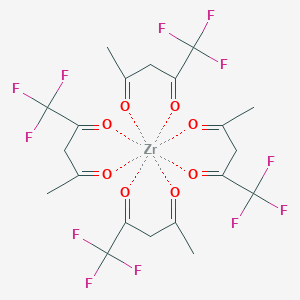
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is a coordination compound that features a zirconium ion coordinated with a ligand containing trifluoromethyl and oxo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) typically involves the reaction of zirconium salts with the appropriate ligand precursor. One common method is to react zirconium tetrachloride with (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-ol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and rigorous control of reaction conditions are crucial to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium species.
Reduction: It can be reduced to lower oxidation state zirconium species.
Substitution: Ligands in the coordination sphere of zirconium can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or by heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium oxides, while reduction can produce zirconium hydrides. Substitution reactions can result in the formation of new zirconium complexes with different ligands.
科学研究应用
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool for biological imaging and diagnostics.
Industry: It is used in the production of specialty chemicals and in processes requiring high-performance catalysts.
作用机制
The mechanism by which (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) exerts its effects involves coordination chemistry principles. The zirconium ion acts as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The trifluoromethyl and oxo groups in the ligand can also participate in electron transfer processes, enhancing the reactivity of the compound.
相似化合物的比较
Similar Compounds
Zirconium tetrachloride: A common zirconium compound used in similar applications.
Zirconium acetylacetonate: Another zirconium complex with different ligands.
Zirconium oxalate: A zirconium compound with oxalate ligands.
Uniqueness
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is unique due to the presence of the trifluoromethyl group, which imparts distinctive electronic properties to the compound. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high stability.
属性
IUPAC Name |
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/q;;;;+4/p-4/b4*4-2-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYHZWGGPPBCMA-UVSRJUEXSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F12O8Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
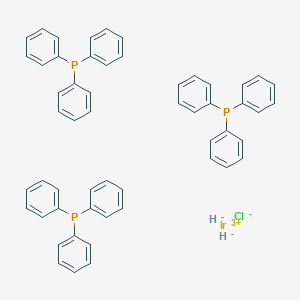
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)
